2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine
Description
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with an amine substituent at the 8-position. Its molecular formula is C₇H₉N₃O (molecular weight: 151.17 g/mol), derived from the parent structure 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine (C₇H₈N₂O, MW: 136.15 g/mol) by substitution of a hydrogen atom with an amino group . Key physical properties of the parent compound include a density of 1.2±0.1 g/cm³, a boiling point of 285.7±29.0 °C, and a LogP value of 0.35, indicative of moderate lipophilicity . This compound is stored under 2–8°C in the dark due to its sensitivity to light and thermal degradation .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine |
InChI |
InChI=1S/C7H9N3O/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H2,8,10) |
InChI Key |
BZZWNZAMBICMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=CC(=C2N1)N |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Cyclization Method
A prevalent synthetic approach involves a Mannich reaction, which facilitates cyclization by condensing a primary amine, formaldehyde, and an appropriate aromatic precursor to form the oxazine ring fused to the pyridine core. This method typically proceeds under mild conditions and yields the desired heterocycle efficiently.
- Reagents: Primary amine, formaldehyde, pyridine derivative
- Conditions: Typically reflux in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile for 24–48 hours
- Yield: Moderate to good (65–75%)
- Purity: ≥95% after purification by recrystallization or chromatography
This method is scalable for industrial production, often optimized using continuous flow reactors to improve yield and purity while minimizing reaction times.
Cyclization via Amidines and Triethylamine
Another effective route uses amidine hydrochlorides as precursors, which, in the presence of triethylamine and THF, undergo cyclization to form the oxazine ring system.
- Reagents: Amidine hydrochloride, triethylamine (Et3N), THF
- Conditions: Stirring at room temperature or mild heating for 48 hours
- Yield: 65–75%
- Purity: ≥95%
This method allows for functionalization at various positions by modifying the amidine precursor, enabling structural diversity.
Halogenation and Substitution Strategies
Functionalized derivatives of 2,3-dihydro-1H-pyrido[2,3-b]oxazin-8-amine are prepared by halogenation (e.g., chlorination or iodination) of the parent compound or intermediates, followed by nucleophilic substitution.
- Chlorination: Using phosphorus oxychloride (POCl₃) at 105–110°C
- Iodination: Using iodine with tert-butyl protection groups at ambient temperature
- Yields: Chlorination ~80%, iodination ~70%
- Purity: 95–98%
These substitutions enhance physicochemical and biological properties such as lipophilicity and receptor binding affinity.
One-Pot Annulation Method for Pyrido[2,3-b]oxazines
A streamlined approach reported involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate as a base in refluxing acetonitrile. This method features a Smiles rearrangement followed by cyclization to yield the oxazine ring.
- Reagents: N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines, Cs2CO3
- Conditions: Reflux in acetonitrile
- Yield: Excellent, often >80%
- Advantages: High atom economy, fewer purification steps, and good scalability
Although this method is primarily for pyrido[2,3-b]oxazin-2-ones, it provides valuable insight into efficient oxazine ring construction applicable to related compounds.
Synthesis via Ring-Opening and Annulation of Pyridones
Recent synthetic advances describe the preparation of dihydropyrido[2,1-c]oxazine derivatives through ring-opening transformations of pyridone precursors, which may be adapted for 2,3-dihydro-1H-pyrido[2,3-b]oxazin-8-amine analogs.
- Step 1: Preparation of 1-(2,2-dimethoxyethyl)-4-pyridone derivatives via ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions
- Step 2: Acidic hydrolysis (HCl or formic acid) to remove protecting groups and induce cyclization forming the oxazine ring
- Step 3: Reaction with amines and ammonium acetate or acetic acid under reflux in toluene/methanol mixture to introduce amino substituents
Yields vary from 30% to 90% depending on substituents and reaction conditions. This method allows the synthesis of functionalized derivatives with potential biological activity.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Mannich Cyclization | Primary amine, formaldehyde, aromatic precursor, reflux in THF or MeCN | 65–75 | ≥95 | Scalable, moderate reaction time |
| Amidines Cyclization | Amidine hydrochloride, Et3N, THF, 48 h | 65–75 | ≥95 | Allows functionalization |
| Chlorination | POCl₃, 105–110°C | 80 | 98 | For halogenated derivatives |
| Iodination | Iodine, tert-butyl protection, 1 h | 70 | 95 | Enhances lipophilicity |
| One-Pot Annulation | N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines, Cs2CO3, reflux in MeCN | >80 | High | Efficient, fewer steps |
| Ring-Opening & Amination | Pyridone derivatives, HCl or formic acid, amines, ammonium acetate, reflux in toluene/methanol | 30–90 | High | Versatile for derivatives |
Analytical and Purification Techniques
- NMR Spectroscopy (¹H and ¹³C): Confirms structure and substitution pattern
- LC-MS: Verifies molecular weight and purity
- X-ray Crystallography: Provides detailed structural information on ring conformation and substituent orientation
- Flash Chromatography and Recrystallization: Common purification methods to achieve ≥95% purity
- HPLC-PDA/MS: Used for impurity profiling and quantification at trace levels
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to fully saturated compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- CAS Number : 1112193-37-9
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 285.7 °C at 760 mmHg
The compound features a unique ring structure that contributes to its biological activity, particularly in interactions with various biomolecules.
Biochemical Mechanism of Action
The primary mechanism of action for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By inhibiting IAPs, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy:
- Interaction with Enzymes : The compound has been shown to interact with caspases (specifically caspase-3 and caspase-9), leading to the cleavage of PARP-1, a marker for apoptosis .
Cancer Therapy
Research indicates that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine may have cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of this compound exhibited significant reduction in cell viability against several cancer types:
| Cancer Type | Cell Line | IC50 Values (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 12.5 |
| Lung Cancer | A549 | 15.0 |
| Colon Cancer | HCT116 | 10.0 |
These results suggest potential use as a chemotherapeutic agent targeting apoptotic pathways.
Neurodegenerative Disorders
The compound has been investigated for its role in inhibiting β-secretase (BACE) activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. BACE inhibitors can potentially slow down the progression of neurodegenerative disorders:
| Disorder | Mechanism | Potential Impact |
|---|---|---|
| Alzheimer's Disease | Inhibition of BACE | Reduces amyloid plaque formation |
| Type 2 Diabetes | Inhibition of BACE | Manages glucose metabolism |
Anti-inflammatory Properties
Preliminary studies have shown that related compounds exhibit anti-inflammatory effects in vitro and in vivo. These findings indicate that modifications to the oxazine structure could enhance efficacy against inflammatory diseases.
Case Study 1: Cytotoxicity Against Cancer Cells
In a controlled laboratory setting, derivatives of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.
Case Study 2: BACE Inhibition and Alzheimer's Disease
A patent study highlighted the effectiveness of oxazine derivatives in inhibiting BACE enzymes. These compounds were shown to significantly lower β-amyloid levels in animal models, suggesting therapeutic potential for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine with structurally related derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
- Electronic and Steric Effects : The 8-amine group in the target compound introduces a strong electron-donating moiety, contrasting with electron-withdrawing halogens (-Br, -Cl) or ketones in analogs. This difference likely influences reactivity in substitution or coupling reactions .
- Lipophilicity : Brominated derivatives exhibit higher LogP values (~1.5–2.0 estimated) compared to the parent compound (LogP 0.35) and the 8-amine derivative (LogP ~0.1), impacting membrane permeability and pharmacokinetics .
- Bioactivity: While quinoxaline 1,4-dioxides (structurally related to pyrido-oxazines) demonstrate antibacterial properties , halogenated analogs may leverage halogen bonding for target engagement, whereas the 8-amine group could serve as a pharmacophore in kinase or receptor inhibition.
Biological Activity
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine, with the CAS number 1112193-37-9, is a heterocyclic compound characterized by its unique molecular structure comprising nitrogen and oxygen atoms within its ring. Its molecular formula is , and it exhibits a molecular weight of approximately 136.15 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation.
The primary biological activity of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). These proteins are crucial regulators of apoptosis, and by inhibiting them, this compound can sensitize cells to apoptotic signals. The interaction with caspases—specifically caspase-9 and caspase-3—leads to the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a key event in the apoptotic pathway .
Cellular Effects
Research indicates that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine influences various cellular processes:
- Cell Cycle Regulation : It affects the progression of the cell cycle by modulating signaling pathways associated with cell division.
- Mitochondrial Function : The compound has been shown to induce a loss of mitochondrial membrane potential in a concentration-dependent manner, which is critical for initiating apoptosis.
- Gene Expression : It alters gene expression profiles related to apoptosis and cell survival.
The compound is known to interact with various biomolecules, influencing their activity and function. For example:
- It promotes the activation of caspases involved in the apoptotic process.
- It has been linked to changes in cellular metabolism and signaling pathways that govern cell fate decisions.
Study on Apoptosis Induction
A significant study demonstrated that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine could induce apoptosis in cancer cell lines. The study utilized various concentrations of the compound and observed a marked increase in apoptotic markers such as cleaved PARP and activated caspases . The results indicated that the compound's ability to target IAPs was a pivotal factor in its efficacy.
Comparative Analysis with Related Compounds
In comparative studies against similar heterocyclic compounds, 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibited superior activity in inducing apoptosis. For instance:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | 5.0 | IAP antagonism |
| 1H-Pyrido[2,3-b][1,4]oxazine | 10.0 | Caspase activation |
| 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | 15.0 | Moderate IAP inhibition |
This table illustrates how the compound compares favorably against others in terms of potency and mechanism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine, and how do reaction conditions influence yields?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Cyclization of 2-hydroxy-3-aminopyridine with chloroacetyl chloride under mild conditions (e.g., THF, triethylamine), yielding ~27% product. This method requires careful pH control to avoid side reactions .
- Route 2 : Reaction of 2-chloro-3-hydroxypyridine with chloroacetamide in refluxing ethanol, achieving ~54% yield. The higher yield is attributed to improved solubility of intermediates in polar solvents .
- Optimization Tip : Use LC-MS to monitor reaction progress and adjust stoichiometry of amine coupling agents (e.g., triethylamine) to suppress byproduct formation .
Q. Which analytical techniques are most reliable for characterizing 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine and its intermediates?
- Methodological Answer :
- Structural Confirmation : Combine and NMR to verify regiochemistry of the oxazine ring and amine position. For example, the amine proton typically appears as a singlet at δ 5.2–5.5 ppm .
- Purity Assessment : LC-MS with reverse-phase C18 columns (acetonitrile/water gradient) detects impurities down to 0.1%. Compare retention times with reference standards (e.g., EP impurity guidelines) .
- Elemental Analysis : Use combustion analysis to confirm C, H, N content within ±0.4% of theoretical values .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer :
- Byproduct Identification : Major impurities include halogenated intermediates (e.g., 6-bromo derivatives) from incomplete cyclization. Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) for isolation .
- Purification Strategy : Recrystallize from ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials. For persistent sulfonamide byproducts (e.g., from sulfonyl chloride reactions), employ ion-exchange chromatography .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., HPK1). The oxazine ring’s oxygen forms hydrogen bonds with catalytic lysine residues (e.g., Lys46 in HPK1), as seen in co-crystal structures (PDB: 9BI8) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor count. Derivatives with logP < 3.5 and <2 H-bond donors show improved blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized kinase inhibition protocols (e.g., ADP-Glo™ assay for HPK1). Control for off-target effects via counter-screening against related kinases (MAPK, JNK) .
- Meta-Analysis : Cross-reference IC values with structural analogs. For example, 8-fluoro substitution reduces IC by 10-fold compared to the parent compound, likely due to enhanced target binding .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on the pyrido-oxazine scaffold?
- Methodological Answer :
- Directing Groups : Introduce a boronic acid at C7 (via Miyaura borylation) to direct electrophiles to C7. For example, Suzuki coupling with aryl halides achieves >80% regioselectivity .
- Solvent Effects : Use DMF for nitration reactions to favor C6 substitution, while DMSO promotes C5 functionalization due to differential stabilization of transition states .
Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Under acidic conditions (pH < 4), the oxazine ring undergoes hydrolysis to form pyridone derivatives. Stabilize via N-methylation of the oxazine nitrogen, which increases half-life in plasma by 3-fold .
- Light Sensitivity : The amine group promotes photooxidation. Store solutions in amber vials with 0.1% BHT to inhibit radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
